molecular formula C21H18BrN3O2 B11209327 Prop-2-en-1-yl 4-(3-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Prop-2-en-1-yl 4-(3-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11209327
M. Wt: 424.3 g/mol
InChI Key: DZUMNECVZVCWLP-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 4-(3-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimido[1,2-a]benzimidazole core, a bromophenyl group, and a prop-2-en-1-yl ester moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of Prop-2-en-1-yl 4-(3-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimido[1,2-a]benzimidazole core: This can be achieved through the cyclocondensation of appropriate starting materials, such as 2-aminobenzimidazole and a suitable aldehyde or ketone.

    Introduction of the bromophenyl group: This step involves the bromination of the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Esterification: The final step involves the esterification of the carboxylic acid group with prop-2-en-1-ol under acidic conditions or using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Prop-2-en-1-yl 4-(3-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Prop-2-en-1-yl 4-(3-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 4-(3-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like monoamine oxidase (MAO) or acetylcholinesterase, leading to neuroprotective effects. The compound’s structure allows it to bind to these enzymes’ active sites, thereby modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Prop-2-en-1-yl 4-(3-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:

    (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: This compound also contains a bromophenyl group and exhibits similar biological activities, such as MAO inhibition.

    (E)-1-(1-Allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl)prop-2-en-1-one: This compound has a similar core structure and is studied for its anticancer properties.

    (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: This compound has a different substituent on the aromatic ring but shares similar chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C21H18BrN3O2

Molecular Weight

424.3 g/mol

IUPAC Name

prop-2-enyl 4-(3-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C21H18BrN3O2/c1-3-11-27-20(26)18-13(2)23-21-24-16-9-4-5-10-17(16)25(21)19(18)14-7-6-8-15(22)12-14/h3-10,12,19H,1,11H2,2H3,(H,23,24)

InChI Key

DZUMNECVZVCWLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)Br)C(=O)OCC=C

Origin of Product

United States

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